Cas no 81503-63-1 (Adenosine5'-(tetrahydrogen triphosphate), 2-amino-2'-deoxy-)

81503-63-1 structure
Nome del prodotto:Adenosine5'-(tetrahydrogen triphosphate), 2-amino-2'-deoxy-
Adenosine5'-(tetrahydrogen triphosphate), 2-amino-2'-deoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine5'-(tetrahydrogen triphosphate), 2-amino-2'-deoxy-
- 2-amino-2'-deoxyadenosine 5'-triphosphate
- 2,6-Diaminopurine deoxyribonucleoside triphosphate
- 2-NH2-Datp
- DAP-drTP
- 2-Amino-dATP
- 2-amino-2'-deoxyadenosine-5'-triphosphate
- 9-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,9-dihydro-1H-purin-6-amine
- 2-amino-2'-deoxyadenosine 5'-(tetrahydrogen triphosphate)
- CAS 81503-63-1
- 2-amino-2' deoxyadenosine 5'-triphosphate
- SCHEMBL345288
- DTXSID801002019
- (((2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid
- [[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Boc-(R)-3-Amino-3-(3-nitro-phenyl)-propionicacid
- Ddaptp
- 2,6-Diaminopurine-2'-deoxyribose-5'-triphosphate
- Adenosine 5'-(tetrahydrogen triphosphate), 2-amino-2'-deoxy-
- 81503-63-1
-
- Inchi: InChI=1S/C10H17N6O12P3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H4,11,12,14,15)/t4-,5+,6+/m0/s1
- Chiave InChI: JFVJZFMWJVSZNC-KVQBGUIXSA-N
- Sorrisi: C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Proprietà calcolate
- Massa esatta: 506.01173
- Massa monoisotopica: 506.01173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 801
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _4.4
- Superficie polare topologica: 285
Proprietà sperimentali
- Densità: 2.63
- Punto di ebollizione: 1007.2°C at 760 mmHg
- Punto di infiammabilità: 562.9°C
- Indice di rifrazione: 1.923
Adenosine5'-(tetrahydrogen triphosphate), 2-amino-2'-deoxy- Letteratura correlata
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
81503-63-1 (Adenosine5'-(tetrahydrogen triphosphate), 2-amino-2'-deoxy-) Prodotti correlati
- 56-65-5(Adenosine 5'-Triphosphate)
- 102029-87-8(Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt)
- 51963-61-2(Adenosine 5'-Triphosphate Disodium Salt Trihydrate, Crystallized)
- 1927-31-7(2'-Deoxy-5'-ATP)
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 58-64-0(Adenosine 5'-Diphosphate)
- 26649-05-8((3β,22S)-Dihydroxy Cholesterol)
- 4414-83-9(2-Chloro-10-phenothiazinepropionitrile)
- 446254-34-8(1,2,5-Tribromo-3-(4-bromophenoxy)benzene)
- 2172225-48-6(6-amino-5-cyclopropyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso